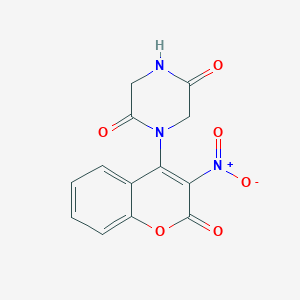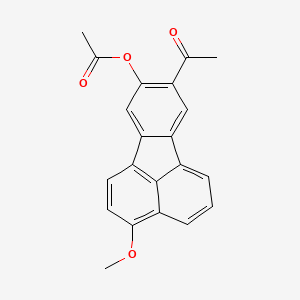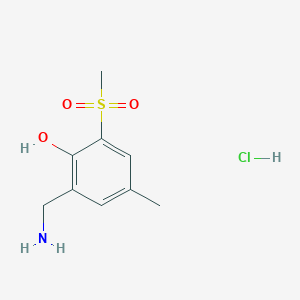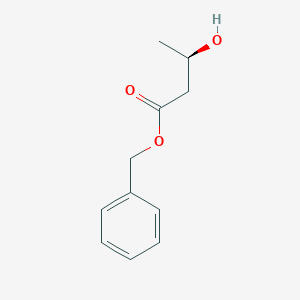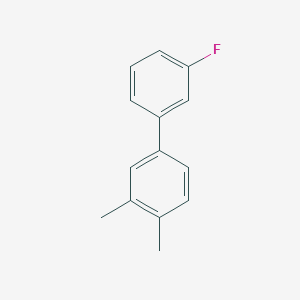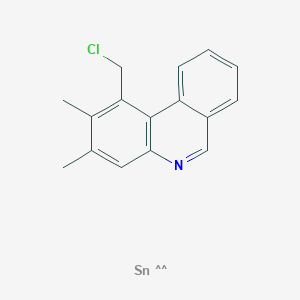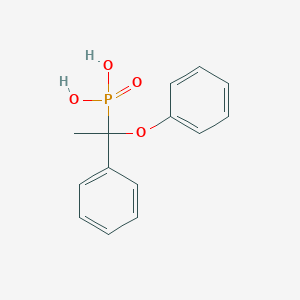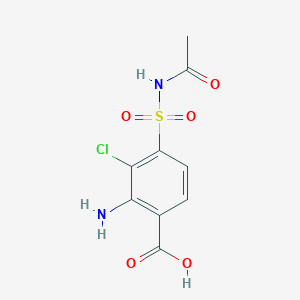![molecular formula C19H17NO2 B14386068 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- CAS No. 89964-47-6](/img/structure/B14386068.png)
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the dibenzofuran core under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.
Addition of the Phenylimino Group: The phenylimino group is introduced through a condensation reaction between the tetrahydro-dibenzofuran and aniline derivatives in the presence of a suitable catalyst, such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or alkylated dibenzofuran derivatives.
Scientific Research Applications
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, apoptosis, and signal transduction, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the tetrahydro and phenylimino modifications.
2-Dibenzofuranol: Lacks the tetrahydro and phenylimino groups but retains the hydroxyl group.
6,7,8,9-Tetrahydrodibenzofuran: Similar tetrahydro structure but without the phenylimino group.
Uniqueness
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- is unique due to its combination of a tetrahydro structure and a phenylimino group, which imparts distinct chemical reactivity and potential applications. This combination allows for specific interactions with molecular targets, making it valuable in various scientific and industrial fields.
Properties
CAS No. |
89964-47-6 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(phenyliminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-16-10-11-18-19(14-8-4-5-9-17(14)22-18)15(16)12-20-13-6-2-1-3-7-13/h1-3,6-7,10-12,21H,4-5,8-9H2 |
InChI Key |
WJNAZIZJBFBBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
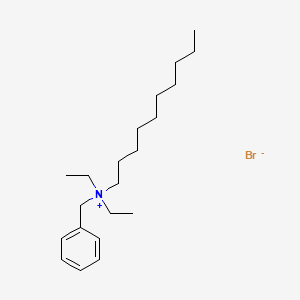
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

